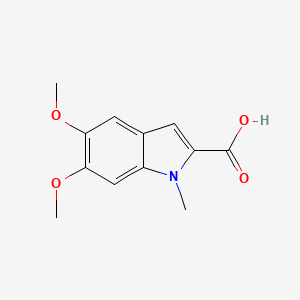

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

Descripción

Table 1: Structural Comparison of Indole Carboxylic Acid Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups :

- Steric and Electronic Effects of N-Methylation :

- Positional Isomerism :

- Shifting methoxy groups to positions 4,5 (as in ) alters electronic distribution and intermolecular interactions.

Propiedades

IUPAC Name |

5,6-dimethoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-13-8-6-11(17-3)10(16-2)5-7(8)4-9(13)12(14)15/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSUPYBJVNMSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=C1C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 5,6-dimethoxy-2-nitrobenzaldehyde with methylhydrazine in the presence of an acid catalyst can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinonoid derivatives, amino-substituted indoles, and various substituted indole derivatives .

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the antiviral properties of indole derivatives, including 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid. Research indicates that certain indole compounds exhibit significant inhibitory effects against viruses such as SARS-CoV-2. For instance, a related compound demonstrated complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 μM, showcasing the potential for developing antiviral drugs targeting COVID-19 . The specific mechanisms of action often involve interference with viral replication and modulation of host immune responses.

Anticancer Properties

The indole structure is recognized for its ability to bind various receptors and exhibit anticancer properties. This compound has been explored as a precursor for synthesizing indole derivatives with potential antimitotic activity. Indole derivatives are being investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The design of such compounds aims to enhance selectivity and reduce side effects commonly associated with traditional chemotherapeutics.

Synthetic Precursor

This compound serves as an essential building block in the synthesis of more complex indole derivatives. Its functional groups allow for further chemical modifications that can lead to the development of novel compounds with enhanced biological activities. The compound has been synthesized through various methods, including microwave-assisted reactions, which improve yield and reduce reaction times .

Case Study: Antiviral Research

In vitro studies have shown that derivatives of this compound possess significant antiviral activity against SARS-CoV-2. The antiviral effects were quantified using cell culture assays that measured cytopathic effects (CPE) and viral titers. The findings suggest that these compounds could be further developed into therapeutic agents for treating viral infections .

Case Study: Anticancer Activity

Research exploring the anticancer potential of indole derivatives has indicated that specific modifications to the this compound structure can enhance its efficacy against various cancer cell lines. For example, studies have demonstrated that certain indole derivatives can inhibit mitogen-activated protein kinases (MAPKs), which are crucial in cancer progression . These findings support the ongoing investigation into indoles as promising candidates for cancer therapy.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its interaction with viral proteins can inhibit viral replication, contributing to its antiviral properties .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Electronic Effects

Table 1: Substituent Variations in Indole-2-carboxylic Acid Derivatives

Key Observations :

- Methoxy vs. Hydroxy Groups: Methoxy substitutions (e.g., 3c) are electron-donating, stabilizing the aromatic ring and reducing oxidation susceptibility compared to dihydroxy analogs like DHICA, which are prone to enzymatic oxidation in melanogenesis .

- Positional Effects : Moving the methoxy group from position 5 (3b) to 6 (6-methoxy derivative) alters electronic distribution, influencing NMR shifts and reactivity .

Key Observations :

- Hydrolysis Efficiency : LiOH-mediated hydrolysis achieves high yields for N-methyl derivatives (e.g., 3c) compared to benzyl-substituted analogs (7a, 81%) .

- Acyl Chloride Formation : Thionyl chloride efficiently converts carboxylic acids to reactive intermediates (e.g., 5-methoxyindole-2-acylchloride), enabling further derivatization .

Key Observations :

- Antifungal Potential: 6-Methoxy-1H-indole-2-carboxylic acid exhibits antifungal properties, suggesting that methoxy indoles may disrupt microbial membranes .

- Enzymatic Interactions: DHICA’s role in melanogenesis highlights the importance of hydroxy groups in redox activity, whereas methoxy derivatives (e.g., 3c) likely lack this reactivity .

Actividad Biológica

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid (DMIMICA) is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a unique substitution pattern that contributes to its pharmacological potential. Herein, we explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMIMICA is characterized by the following structural features:

- Indole Core : A bicyclic structure that is pivotal for its biological activity.

- Methoxy Groups : Two methoxy groups at the 5 and 6 positions enhance solubility and reactivity.

- Carboxylic Acid : The carboxylic acid group at the 2 position allows for further functionalization.

The molecular formula of DMIMICA is , with a molecular weight of approximately 235.24 g/mol .

Target Receptors

DMIMICA interacts with various biological targets, including:

- Serotonin Receptors : Indole derivatives often exhibit affinity for serotonin receptors, suggesting potential applications in treating mood disorders .

- Heme Oxygenase (HO) Enzymes : Recent studies indicate that DMIMICA may inhibit HO-1, which is implicated in cancer progression and resistance to chemotherapy .

Biological Activities

The compound has been associated with several biological activities:

- Anticancer : Exhibits potential in inhibiting tumor growth through its action on HO-1 .

- Antioxidant : Demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Antimicrobial : Shows activity against various pathogens, indicating potential use in treating infections .

In Vitro Studies

A variety of studies have investigated the biological effects of DMIMICA:

- HO-1 Inhibition :

-

Neuropharmacological Effects :

- Research indicates that DMIMICA may modulate neurotransmitter systems via serotonin receptor interactions, suggesting potential applications in neuropharmacology .

Comparative Analysis with Analogous Compounds

To better understand the unique properties of DMIMICA, comparisons with similar compounds were made:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methoxyindole-2-carboxylic acid | One methoxy group | Limited biological activity compared to DMIMICA |

| 4-Methoxyindole | One methoxy group | Lacks carboxylic acid functionality; minimal pharmacological effects |

| 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid | Three methoxy groups | Enhanced reactivity but different activity profile |

This table illustrates how variations in methoxylation and carboxylation affect biological activity .

Q & A

Q. What are the common synthetic routes for 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid?

The synthesis typically involves multi-step reactions starting from substituted indole precursors. A key method includes:

- Methylation : Introducing the methyl group at the indole nitrogen using methyl iodide under basic conditions.

- Methoxy group incorporation : Electrophilic substitution or protection/deprotection strategies to install dimethoxy groups at positions 5 and 6.

- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., methyl esters) under acidic or basic conditions . Optimization often involves refluxing in acetic acid with sodium acetate as a catalyst, followed by recrystallization for purification .

Q. How is the structure of this compound characterized using spectroscopic methods?

Structural confirmation relies on:

- NMR : and NMR to verify methoxy, methyl, and carboxylic acid groups. Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while the indole aromatic protons show distinct splitting patterns.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (CHNO, MW 235.24) .

- HPLC : Used to assess purity (>98%) and resolve structural isomers, employing C18 columns with methanol/water mobile phases .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in airtight containers to prevent degradation.

- Moisture : Avoid exposure to humidity, as carboxylic acids may undergo hydrolysis.

- Light : Protect from prolonged UV exposure to maintain indole ring integrity .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in the synthesis of this compound?

Yield optimization involves:

- Catalyst selection : Sodium acetate in acetic acid enhances cyclization efficiency during indole ring formation .

- Temperature control : Reflux conditions (~100–120°C) balance reaction rate and byproduct minimization.

- Purification : Recrystallization from acetic acid or ethanol improves purity (>98%) . A comparative study of halogenated analogs (e.g., 6-chloro derivatives) suggests electron-withdrawing groups may slow reaction kinetics, requiring adjusted conditions .

Q. How do substitution patterns on the indole ring influence its biological activity?

Substituent effects are critical for bioactivity:

- Methoxy groups : Enhance solubility and binding to hydrophobic enzyme pockets. Positional isomers (e.g., 5,6- vs. 6,7-dimethoxy) show varying antimicrobial potency due to steric and electronic differences .

- Methyl group at N1 : Stabilizes the indole ring against metabolic degradation, as seen in related compounds with improved pharmacokinetic profiles .

- Carboxylic acid : Enables salt formation for enhanced bioavailability, critical in drug design .

Q. What analytical techniques are used to resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity often arise from impurities or isomerization. Mitigation strategies include:

- HPLC with fluorometric detection : Detects trace impurities (e.g., dihydroxy byproducts) at excitation/emission wavelengths of 325/405 nm .

- X-ray crystallography : Resolves structural ambiguities in protein-ligand complexes, clarifying binding modes .

- Dose-response assays : Replicates studies under standardized conditions (e.g., pH 7.4 buffer) to control for environmental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.